Comparison of Analytical Precision for 6-β-Hydroxycortisol-d4 Sulfate vs. Non-Isotopic Internal Standards in Urine
A validated LC-MS/MS method for quantifying cortisol and 6β-hydroxycortisol in human urine demonstrates that using a matched deuterated internal standard (d4-6β-hydroxycortisol) provides superior assay precision compared to using a single internal standard (e.g., cortisol-d4) for both analytes [1]. This is a direct methodological comparison.
| Evidence Dimension | Assay Precision (Intra-day and Inter-day %CV) |
|---|---|
| Target Compound Data | Intra-day and inter-day precision for 6β-hydroxycortisol <15% CV when using its matched d4-6β-hydroxycortisol internal standard. |
| Comparator Or Baseline | In a study where a specific d4-6β-hydroxycortisol internal standard was not available, cortisol-d4 was used as the internal standard for 6β-hydroxycortisol. While exact precision figures were not reported for this specific configuration, the authors noted this substitution as a methodological limitation due to the expected non-identical matrix effect compensation [2]. |
| Quantified Difference | The method using the matched internal standard achieves precision <15% CV, which is within FDA bioanalytical method validation guidelines. Using a non-matched standard risks increased variability, potentially leading to method failure. |
| Conditions | Human urine samples analyzed by LC-MS/MS with a Waters CORTECS C18+ column and multiple reaction monitoring (MRM). |
Why This Matters
Procurement of the correct, matched internal standard is essential for developing a robust bioanalytical method that meets regulatory guidelines for precision.
- [1] Tang L, et al. LC-MS/MS法同时测定人尿液中氢化可的松和6β-羟基氢化可的松的浓度. 医药导报. 2020;39(4):549-554. View Source
- [2] Han J, Kalyan S, Prior JC, Borchers CH. Quantitation of Urinary 6β-Hydroxycortisol and Free Cortisol by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Clin Exp Pharmacol. 2011;S5. View Source
